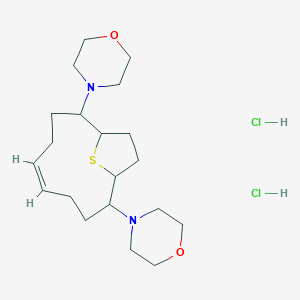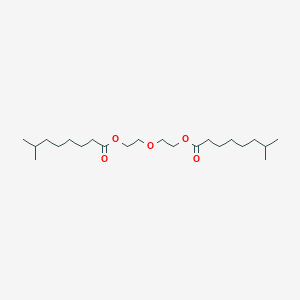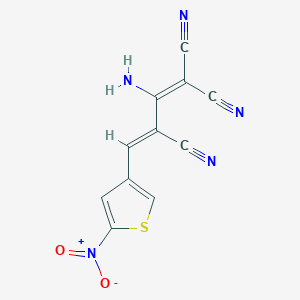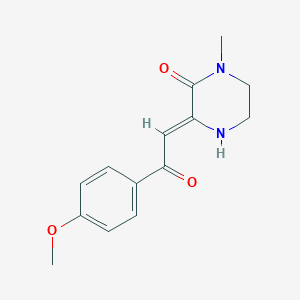
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide can block the production of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been shown to have potent anti-inflammatory activity in preclinical studies. In addition to reducing the production of pro-inflammatory cytokines, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce the infiltration of immune cells into inflamed tissues. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good safety profile and has not shown any significant toxic effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has a good pharmacokinetic profile and can be administered orally. However, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a selective inhibitor of TYK2 and may not be effective in all autoimmune diseases and inflammatory disorders. In addition, the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide is not fully understood, and further research is needed to elucidate its effects on immune cells and cytokine signaling pathways.
Direcciones Futuras
For research include the evaluation of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in additional preclinical models of autoimmune diseases and inflammatory disorders. Further research is also needed to elucidate the mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide and to identify potential biomarkers for patient selection and monitoring. In addition, the development of combination therapies that target multiple cytokine signaling pathways may improve the efficacy of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in the treatment of autoimmune diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the preparation of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride, which is then reacted with 3-methoxypropylamine to give the desired product. The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been reported in the literature and can be scaled up for commercial production.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has been studied extensively in preclinical models of autoimmune diseases and inflammatory disorders. In these studies, 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has shown potent anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. 5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide has also been shown to reduce disease severity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Nombre del producto |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO4S |
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-9-7-11(18-3)12(8-10(9)13)19(15,16)14-5-4-6-17-2/h7-8,14H,4-6H2,1-3H3 |
Clave InChI |
PXZXJKUDJWJCFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
SMILES canónico |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




